molecular formula C15H19NOS2 B14702072 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione CAS No. 23509-72-0

3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione

Cat. No.: B14702072
CAS No.: 23509-72-0
M. Wt: 293.5 g/mol
InChI Key: MTZKNPXGFUWPTC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione is an organic compound with the molecular formula C15H19NOS2 It is a thiazolidine derivative, characterized by a thiazolidine ring substituted with cyclohexyl, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of cyclohexylamine, phenyl isothiocyanate, and formaldehyde. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification methods can enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 3-Cyclohexyl-4-oxo-4-phenyl-2-thiazolidinethione.

    Reduction: Formation of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidine-2-thione.

    Substitution: Formation of nitro or halogen-substituted derivatives of the phenyl group.

Scientific Research Applications

3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and thiazolidine groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione
  • 4-Hydroxy-3-methylphenyl thiocyanate

Uniqueness

3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione is unique due to the presence of both cyclohexyl and phenyl groups on the thiazolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

23509-72-0

Molecular Formula

C15H19NOS2

Molecular Weight

293.5 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C15H19NOS2/c17-15(12-7-3-1-4-8-12)11-19-14(18)16(15)13-9-5-2-6-10-13/h1,3-4,7-8,13,17H,2,5-6,9-11H2

InChI Key

MTZKNPXGFUWPTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=S)SCC2(C3=CC=CC=C3)O

Origin of Product

United States

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